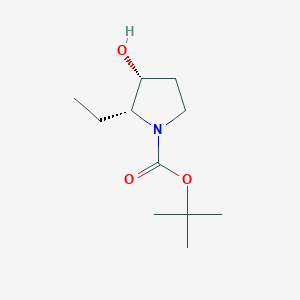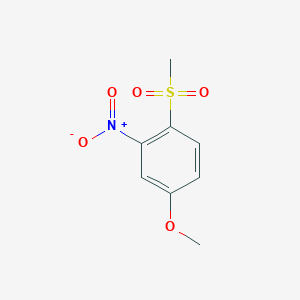
4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid, also known as Ac-DEVD-CHO, is a synthetic peptide that has been widely used in scientific research for its ability to selectively inhibit caspase-3 activity. Caspase-3 is a key enzyme involved in programmed cell death, or apoptosis, and is therefore an important target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Vibrational Analysis
- 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, was synthesized and structurally confirmed using techniques like IR, NMR, and X-ray diffraction. Vibrational wavenumbers were computed using HF and DFT methods. The molecule's stability, arising from hyper-conjugative interaction and charge delocalization, was analyzed using NBO analysis. The study also involved HOMO and LUMO analysis for charge transfer within the molecule and molecular electrostatic potential mapping (Raju et al., 2015).
Synthesis and Reactivity
- Research on the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate highlighted the reactivity of ethyl 2-(dimethylamino)methylene-3-oxobutanoate, a structurally similar compound, and its derivatives in producing other chemical compounds (Obydennov et al., 2013).
Crystallization and Polymorphism
- The study of MPPO, a serotonin receptor blocker, which includes 4-(1-(2-(3-Methoxyphenethyl)phenoxy)-3-(dimethylamino)propan-2-yloxy)-4-oxobutanoic acid, focused on its crystallization behavior from aqueous solutions. This research is significant in understanding the crystallization and polymorphic mixtures of pharmaceutical compounds (Nakata et al., 2009).
Vibrational Spectroscopy in Drug Analysis
- Vibrational spectroscopic studies, supported by DFT calculations, have been applied to a chloramphenicol derivative structurally similar to 4-oxobutanoic acid. This work underlines the importance of vibrational spectroscopy in analyzing pharmaceutical compounds (Fernandes et al., 2017).
Synthesis of Polypeptides
- Research on the synthesis of L- and D-2-amino-6-dimethylamino-4-hexynoic acid, starting from compounds structurally related to 4-oxobutanoic acid, contributes to the field of polypeptide synthesis and biochemistry (Jansen et al., 2010).
ELISA Development for Pesticide Analysis
- A study on developing an ELISA for fenthion analysis in fruit samples synthesized haptens structurally related to 4-oxobutanoic acid. This research is significant in the field of analytical chemistry, particularly in detecting pesticide residues (Zhang et al., 2008).
Fluorescent Probe for β-Amyloid
- The synthesis of a fluorescent probe for β-amyloids using a derivative of 4-oxobutanoic acid demonstrates its application in molecular diagnosis, particularly in Alzheimer’s disease research (Fa et al., 2015).
Eigenschaften
IUPAC Name |
4-(4-acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)10-4-6-11(7-5-10)15-13(18)8-12(14(19)20)16(2)3/h4-7,12H,8H2,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJSIFUKUQHWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B2637692.png)
![N-{1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2637693.png)
![Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B2637695.png)

![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2637702.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)



![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2637710.png)
![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate](/img/structure/B2637713.png)

